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Compound of Interest

Compound Name: 1,2,4,5-Tetramethoxybenzene

Cat. No.: B1203070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystal structure analysis of 1,2,4,5-
tetramethoxybenzene and related methoxybenzene derivatives. While a detailed crystal

structure for 1,2,4,5-tetramethoxybenzene is not readily available in the surveyed literature,

this guide presents data from closely related compounds to offer valuable insights into the

structural characteristics of this class of molecules. The information herein is intended to aid

researchers in understanding the crystallographic properties and experimental considerations

for substituted benzene compounds.

Comparison of Crystallographic Data
The following table summarizes the crystallographic data for several methoxybenzene

derivatives, providing a basis for comparison. Dimethoxybenzene derivatives are noted for their

pharmaceutical applications, with their structural and electronic properties being key to their

function.[1] The stability of their crystal structures is often influenced by intermolecular

interactions such as hydrogen bonds.[1]
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Data for 1,2-Dimethoxy-4-nitrobenzene and 1,2,3-Trimethoxy-5-nitrobenzene was noted, but

specific unit cell parameters were not provided in the abstract.[2] Benzene-1,2,4,5-tetrol is
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included as a related compound with four substituents on the benzene ring.[3]

Experimental Protocol: Single-Crystal X-ray
Diffraction
The following is a generalized protocol for the determination of a crystal structure using single-

crystal X-ray diffraction, based on standard laboratory practices.

1. Crystal Growth:

Single crystals of the target compound are grown using a suitable solvent or solvent mixture.

Slow evaporation is a common technique. For instance, single crystals of 1,2-dimethoxy-4-

nitrobenzene have been obtained by slow evaporation from a chloroform-tetrachloromethane

mixture, while crystals of other methoxybenzene derivatives were grown from ethanol

solutions.[2]

2. Data Collection:

A suitable single crystal is mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas to maintain a stable temperature (e.g.,

170.00 K) during data collection.[4]

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray

source (e.g., Mo Kα radiation).

A series of diffraction images are collected as the crystal is rotated.

3. Data Processing:

The collected diffraction images are processed to integrate the reflection intensities.

The data is corrected for various factors, including Lorentz and polarization effects.

The unit cell parameters and space group are determined from the diffraction data.

4. Structure Solution and Refinement:
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The crystal structure is solved using direct methods or Patterson methods.

The initial structural model is refined against the experimental data using full-matrix least-

squares on F².

All non-hydrogen atoms are typically refined anisotropically.

Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystal structure analysis.
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Caption: Workflow for X-ray Crystal Structure Analysis.

Structural Insights from Related Compounds
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In the absence of a determined crystal structure for 1,2,4,5-tetramethoxybenzene, analysis of

related structures provides valuable predictions. For instance, in substituted methoxybenzenes,

one of the methoxy groups may be twisted out of the plane of the phenyl ring due to steric

hindrance.[2] Intermolecular interactions, such as C-H···O hydrogen bonds, often lead to the

formation of dimers and layered packing in the solid state.[2] The planarity of the benzene ring

and the orientation of the methoxy groups are key determinants of the overall molecular

conformation and crystal packing. The study of different dimethoxybenzene derivatives has

shown that they tend to crystallize in the monoclinic system with planar phenyl groups.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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